3,3,3-Trifluoroalanine

描述

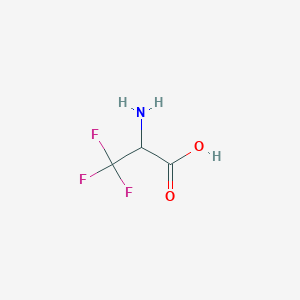

Structure

2D Structure

属性

IUPAC Name |

2-amino-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJQKIDUCWWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17463-43-3 | |

| Record name | 3,3,3-Trifluoroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17463-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-trifluoro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoroalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine (TFAla) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the β-position of alanine confers unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental methodologies and visual representations to aid in its application in research and development.

Physicochemical Properties

The defining feature of this compound is the electron-withdrawing trifluoromethyl group, which significantly alters its properties compared to the endogenous amino acid, alanine.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Amino-3,3,3-trifluoropropanoic acid | [1][2] |

| CAS Number | 17463-43-3 | [3][4][5] |

| Molecular Formula | C₃H₄F₃NO₂ | [2][5] |

| Molecular Weight | 143.06 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 231-234 °C (decomposes) | [4] |

Acid-Base Properties and Lipophilicity

| Property | Value (Predicted/Computed) | Reference(s) |

| pKa (Carboxylic Acid) | 0.81 ± 0.10 (Predicted) | [6] |

| pKa (Ammonium) | Not available | |

| Isoelectric Point (pI) | Not available | |

| LogP | -2.3 (Computed) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the α-proton due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent CF₃ group.

-

¹³C NMR: The carbon spectrum will display three distinct signals for the carboxyl, α-carbon, and trifluoromethyl carbons. The trifluoromethyl carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. For this compound, a singlet is expected for the three equivalent fluorine atoms. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound in its solid, zwitterionic form is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching of the ammonium group (-NH₃⁺) in the range of 3200-2800 cm⁻¹.

-

C=O stretching of the carboxylate group (-COO⁻) as a strong, broad band around 1600-1550 cm⁻¹.

-

C-F stretching of the trifluoromethyl group, which typically appears as strong, multiple bands in the 1350-1100 cm⁻¹ region.

-

N-H bending of the ammonium group around 1550-1480 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for amino acids include the loss of the carboxyl group (M-45) and side-chain fragmentation. For this compound, fragmentation may involve the loss of the CF₃ group.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound.

Synthesis of this compound

A general workflow for a reported synthesis of this compound is depicted below. This method involves the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.

Caption: A generalized workflow for the synthesis of this compound.

Determination of pKa by Titration

The acid dissociation constants (pKa) of this compound can be determined experimentally by acid-base titration.

Caption: Experimental workflow for determining pKa values by titration.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Caption: Experimental workflow for LogP determination by the shake-flask method.

Biological Activity: Inhibition of Alanine Racemase

This compound is a well-documented suicide inhibitor of alanine racemase, a pyridoxal phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis.[7][8] This makes it an attractive target for the development of novel antibacterial agents.[9] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine, the latter being a crucial component of peptidoglycan.[7][10]

The proposed mechanism of inhibition involves the formation of a stable covalent adduct with the PLP cofactor in the enzyme's active site.[7] This effectively inactivates the enzyme, disrupting peptidoglycan synthesis and leading to bacterial cell death.

Caption: Mechanism of alanine racemase inhibition by this compound.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable building block in medicinal chemistry. Its strong electron-withdrawing trifluoromethyl group influences its acidity, lipophilicity, and metabolic stability, offering opportunities to fine-tune the characteristics of drug candidates. This technical guide provides a foundational understanding of these properties and the experimental approaches to their determination, serving as a resource for researchers leveraging this intriguing molecule in their drug discovery and development endeavors. Further experimental investigation into the pKa, LogP, and solubility of this compound is warranted to provide a more complete profile for this important compound.

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. A simple synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alanine racemase - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. francis-press.com [francis-press.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3,3,3-Trifluoroalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 3,3,3-Trifluoroalanine, a fluorinated analog of the amino acid alanine. The introduction of a trifluoromethyl group imparts unique properties to the molecule, making it a valuable building block in medicinal chemistry and a probe for studying enzymatic mechanisms.

Synthesis of this compound

The synthesis of this compound can be achieved through both racemic and enantioselective routes. The choice of method depends on the specific application and the requirement for stereochemically pure enantiomers.

Racemic Synthesis

A common approach for the racemic synthesis of α-amino acids is the Strecker synthesis. This method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For this compound, the synthesis would commence from a trifluoromethylated carbonyl compound.

Experimental Protocol: Racemic Synthesis via Strecker Reaction

-

Formation of the α-aminonitrile:

-

To a solution of trifluoroacetaldehyde (or a suitable precursor) in aqueous ammonia, add sodium cyanide at 0-5 °C.

-

Stir the reaction mixture at room temperature for several hours to allow for the formation of 2-amino-3,3,3-trifluoropropionitrile.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis to the amino acid:

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) and heat to reflux.

-

Maintain reflux for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude this compound.

-

The crude product can be purified by recrystallization or ion-exchange chromatography.

-

Enantioselective Synthesis

For applications in drug development and biological studies, enantiomerically pure forms of this compound are often required. An enantiodivergent synthesis allows for the selective preparation of either the (R)- or (S)-enantiomer from a common chiral precursor.[1]

Experimental Protocol: Enantiodivergent Synthesis of (R)- and (S)-3,3,3-Trifluoroalanine [1]

This method utilizes a chiral sulfinimine derived from ethyl trifluoropyruvate, which is then stereoselectively reduced.

-

Synthesis of the Chiral Sulfinimine:

-

React the chiral Staudinger reagent, (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane, with ethyl trifluoropyruvate in freshly distilled benzene at 40 °C for approximately 90 minutes.

-

Evaporate the solvent to obtain the crude (S)-sulfinimine.

-

-

Stereoselective Reduction:

-

For the (S)-enantiomer: Dissolve the crude sulfinimine in freshly distilled THF and cool to -70 °C. Add a 1.0 M solution of diisobutylaluminium hydride (DIBAH) in n-hexane dropwise.

-

For the (R)-enantiomer: To the crude sulfinimine at 0 °C, add 9-borabicyclononane (9-BBN). Stir under a nitrogen atmosphere.

-

-

Hydrolysis and Purification:

-

After the reduction is complete, quench the reaction (e.g., with a saturated solution of ammonium chloride for the DIBAH reduction).

-

Perform an acidic hydrolysis of the resulting sulfinamide using concentrated HCl at reflux overnight.

-

Purify the final amino acid using ion-exchange chromatography (e.g., Dowex 50W-X8 resin). Elution with aqueous ammonia yields the free this compound.

-

Table 1: Summary of Synthetic Yields and Stereoselectivity

| Synthesis Route | Key Reagents | Product | Yield | Stereoselectivity (d.r. or e.e.) | Reference |

| Enantiodivergent | (S)-Sulfinimine, DIBAH | (S)-3,3,3-Trifluoroalanine precursor | 52% (for sulfinamide) | 80:20 d.r. | [1] |

| Enantiodivergent | (R)-Sulfinimine, 9-BBN | (R)-3,3,3-Trifluoroalanine | 38% (overall) | >70% e.e. (estimated) | [1] |

Characterization of this compound

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 2: NMR Spectroscopic Data for (R)-3,3,3-Trifluoroalanine in D₂O [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 4.32 | quartet | 9.0 | α-CH |

| ¹³C | 164.69 | singlet | - | C=O |

| 122.11 | quartet | 280 | CF₃ | |

| 54.89 | quartet | 30 | α-CH | |

| ¹⁹F | -69.1 | doublet | 9.0 | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision.

Expected Fragmentation Pattern:

Under electron ionization (EI), amino acids typically undergo fragmentation through the loss of the carboxyl group (CO₂H) and cleavage of the Cα-Cβ bond. For this compound (MW: 143.06 g/mol ), key expected fragments would include:

-

[M-COOH]⁺: m/z = 98

-

[M-NH₃]⁺: m/z = 126

-

[CF₃]⁺: m/z = 69

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 144.0272 | Data to be obtained from experimental analysis |

| [M-COOH]⁺ | 98.0214 | Data to be obtained from experimental analysis |

Biological Significance and Signaling Pathways

This compound is a potent inhibitor of several pyridoxal-phosphate (PLP)-dependent enzymes, most notably alanine racemase.[2] Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death, which makes it an attractive target for the development of novel antibiotics.

Mechanism of Alanine Racemase Inhibition

This compound acts as a suicide substrate for alanine racemase. The proposed mechanism involves the following steps:

-

Formation of an external aldimine between this compound and the PLP cofactor in the enzyme's active site.

-

Enzyme-catalyzed abstraction of the α-proton to form a quinonoid intermediate.

-

Elimination of two fluoride ions to generate a highly electrophilic β,β-difluoro-α,β-unsaturated imine.

-

Nucleophilic attack by an active site residue (e.g., Lysine-38) on this electrophilic intermediate.[2]

-

This results in the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme.[2]

Visualizations

Synthetic Workflows

Caption: Synthetic routes to racemic and enantioselective this compound.

Alanine Racemase Inhibition Pathway

Caption: Mechanism of irreversible inhibition of alanine racemase by this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3,3-Trifluoroalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 3,3,3-trifluoroalanine. Due to the absence of a publicly available experimental crystal structure at the time of this writing, this guide presents a combination of theoretical data derived from computational modeling and detailed, generalized experimental protocols for the characterization of this and similar molecules.

Molecular Identity

This compound is a fluorinated derivative of the amino acid alanine. The presence of the trifluoromethyl group significantly influences its electronic properties, conformation, and potential applications in medicinal chemistry and drug development.

| Property | Value |

| IUPAC Name | 2-amino-3,3,3-trifluoropropanoic acid[1] |

| Synonyms | 3,3,3-Trifluoro-DL-alanine |

| CAS Number | 17463-43-3[1] |

| Molecular Formula | C₃H₄F₃NO₂[1] |

| Molecular Weight | 143.06 g/mol [1] |

| Canonical SMILES | C(C(=O)O)(C(F)(F)F)N[1] |

| InChI Key | HMJQKIDUCWWIBW-UHFFFAOYSA-N[1] |

Predicted Molecular Structure and Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound has been predicted using computational chemistry. The following tables present the optimized bond lengths, bond angles, and dihedral angles of the lowest energy conformer as calculated by Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.53 |

| C2 | C3 | 1.52 |

| C2 | N | 1.46 |

| C3 | O1 | 1.21 |

| C3 | O2 | 1.35 |

| C1 | F1 | 1.34 |

| C1 | F2 | 1.34 |

| C1 | F3 | 1.34 |

| C2 | Hα | 1.09 |

| N | H1 | 1.01 |

| N | H2 | 1.01 |

| O2 | H | 0.97 |

Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | C3 | 111.5 |

| C1 | C2 | N | 109.8 |

| C3 | C2 | N | 108.7 |

| C2 | C3 | O1 | 124.5 |

| C2 | C3 | O2 | 111.8 |

| O1 | C3 | O2 | 123.7 |

| F1 | C1 | F2 | 107.9 |

| F1 | C1 | C2 | 111.2 |

| F2 | C1 | C2 | 111.2 |

| F3 | C1 | C2 | 111.2 |

| Hα | C2 | C1 | 109.5 |

| Hα | C2 | C3 | 109.5 |

| Hα | C2 | N | 109.5 |

Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N | C2 | C1 | F1 | -60.2 |

| C3 | C2 | C1 | F1 | 179.8 |

| Hα | C2 | C1 | F1 | 59.8 |

| N | C2 | C3 | O1 | 121.5 |

| N | C2 | C3 | O2 | -58.5 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the Cα-Cβ and Cα-COOH single bonds. Computational studies, analogous to those performed on similar fluorinated amino acids, can be employed to map the potential energy surface and identify stable conformers.

Predicted Rotational Isomers and Energy Barriers

A relaxed potential energy surface scan can be performed by systematically rotating the N-Cα-Cβ-CF₃ (φ) and Cβ-Cα-COOH (ψ) dihedral angles. The relative energies of the resulting conformers can be calculated to determine their stability.

| Conformer | φ (°) | ψ (°) | Relative Energy (kcal/mol) |

| I (Global Minimum) | -60 | 180 | 0.00 |

| II | 60 | 180 | 0.52 |

| III | 180 | 180 | 1.25 |

| IV | -60 | 60 | 2.10 |

| V | 60 | 60 | 2.65 |

Note: These values are illustrative and would be obtained from a detailed computational study.

The rotational barrier between the most stable conformers can also be determined from the potential energy surface scan, providing insight into the flexibility of the molecule.

Experimental Protocols

While a specific crystal structure of this compound is not available, the following sections detail the generalized experimental protocols that would be employed for its synthesis and structural characterization.

Synthesis of this compound

A facile and stereoselective synthesis of non-racemic this compound has been reported. The methodology is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Preparation of the Chiral Sulfinimine: React ethyl trifluoropyruvate with a chiral N-sulfinylimine precursor in an appropriate solvent (e.g., THF).

-

Reduction of the Sulfinimine: The resulting chiral sulfinimine is then reduced using a stereoselective reducing agent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH) to yield diastereomeric sulfinamides.

-

Hydrolysis: The sulfinamides are subsequently hydrolyzed under acidic conditions (e.g., refluxing in HCl) to afford the final product, this compound.

-

Purification: The product can be purified by techniques such as ion-exchange chromatography.

X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.

Experimental Workflow for X-ray Crystallography

Caption: Generalized workflow for X-ray crystallography.

Detailed Protocol:

-

Crystallization:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture to achieve a supersaturated solution.

-

Employ crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling to induce crystal formation. A variety of crystallization screens with different precipitants and pH conditions may be necessary to identify optimal crystallization conditions.

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

-

Data Processing and Structure Solution:

-

Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods.

-

-

Structure Refinement:

-

Build an initial atomic model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

-

-

Validation:

-

Assess the quality of the final model using various crystallographic validation tools.

-

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be particularly informative.

Logical Flow for NMR Conformational Analysis

Caption: Logical flow of NMR-based conformational analysis.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the specific NMR experiment and the spectrometer's sensitivity.

-

-

1D NMR Spectroscopy:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to obtain chemical shifts and scalar coupling constants (J-couplings). The magnitudes of vicinal coupling constants can provide information about dihedral angles via the Karplus equation.

-

-

2D NMR Spectroscopy:

-

Perform homonuclear (e.g., COSY) and heteronuclear (e.g., HSQC, HMBC) correlation experiments to unambiguously assign all proton, carbon, and fluorine resonances.

-

-

NOESY/ROESY Experiments:

-

Acquire 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra. These experiments detect through-space interactions between nuclei that are close in proximity, providing crucial distance restraints for determining the three-dimensional structure and conformational preferences in solution.

-

-

Variable Temperature NMR:

-

Acquire spectra at different temperatures to study the dynamics of conformational exchange and to estimate the energy barriers between different conformers.

-

Conclusion

While an experimental crystal structure for this compound remains to be determined, computational modeling provides valuable insights into its molecular geometry and conformational preferences. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence its intramolecular interactions and overall shape. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed structural characterization of this and other novel fluorinated amino acids, which are of growing importance in the fields of drug discovery and materials science. Further experimental work, particularly single-crystal X-ray diffraction and advanced NMR studies, will be crucial for validating and refining the theoretical models presented here.

References

A Technical Guide to 2-Amino-3,3,3-trifluoropropanoic acid (3,3,3-Trifluoroalanine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3,3-trifluoropropanoic acid, commonly known as 3,3,3-Trifluoroalanine, is a synthetic, fluorinated amino acid analogue of alanine. The strategic replacement of the methyl group's hydrogen atoms with fluorine bestows unique physicochemical properties upon the molecule, rendering it a valuable tool in biochemical research and a promising building block in drug development.[1][2] The high electronegativity and stability of the trifluoromethyl group can significantly influence peptide conformation, metabolic stability, and biological activity.[1][2] This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role as an enzyme inhibitor and a probe in biological systems.

Physicochemical and Spectroscopic Data

The introduction of fluorine atoms imparts distinct characteristics to this compound compared to its natural counterpart, alanine. A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | 2-amino-3,3,3-trifluoropropanoic acid | [3] |

| Synonyms | This compound, 3,3,3-Trifluoro-DL-alanine | [3] |

| CAS Number | 17463-43-3 | [3] |

| Molecular Formula | C₃H₄F₃NO₂ | [1][3] |

| Molecular Weight | 143.06 g/mol | [1][3] |

| Melting Point | 231-234 °C | [1][4] |

| SMILES | C(C(=O)O)(C(F)(F)F)N | [3] |

| InChI | InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | [1][3] |

| Assay Purity | ≥98% | [1] |

Spectroscopic Data:

While comprehensive spectral data is deposited in various databases, a representative summary is provided.

-

¹H NMR: Spectra are available from suppliers such as Sigma-Aldrich.[3] The spectrum would characteristically show a quartet for the α-hydrogen due to coupling with the fluorine atoms and a broad singlet for the amine protons.

-

Mass Spectrometry: The exact mass is a key identifier.[5][6]

Synthesis of this compound

A highly stereoselective synthesis of non-racemic this compound has been reported, which is crucial for its application in biological systems where chirality is paramount.[7]

Experimental Protocol: Stereoselective Synthesis

This protocol describes a facile, enantiodivergent synthesis of non-racemic this compound. The methodology is based on the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.[7]

Materials:

-

(S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane

-

Ethyl trifluoropyruvate

-

Diisobutylaluminium hydride (DIBAH) or 9-Borabicyclononane (9-BBN)

-

Anhydrous benzene, THF, n-hexane

-

Hydrochloric acid (10%)

-

DOWEX-50W ion-exchange resin

-

Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Formation of the Chiral Sulfinimine:

-

To a solution of (S)-N-p-Tolylsulfinyl-Imino-Triphenylphosphorane (0.48 mmol) in freshly distilled benzene (1 mL), add neat ethyl trifluoropyruvate (0.48 mmol) dropwise.

-

Warm the mixture to 40 °C for approximately 2 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude sulfinimine.[7]

-

-

Stereoselective Reduction:

-

Using DIBAH: Redissolve the crude sulfinimine in freshly distilled THF (1 mL) and cool the solution to -70 °C. Add a 1.0 M n-hexane solution of DIBAH (0.58 mmol) dropwise with stirring. Maintain the temperature for 15 minutes.[7]

-

Using 9-BBN: For the synthesis of the (R)-enantiomer, after the formation of the sulfinimine from the (R)-enantiomer of the iminophosphorane, add 9-BBN (1.24 mmol) and stir the reaction mixture under nitrogen at 0 °C for approximately 2 hours.[7]

-

-

Hydrolysis and Purification:

-

After the reduction step, evaporate the solvent in vacuo.

-

Redissolve the crude product in 5 mL of 10% HCl and stir overnight at reflux.

-

Dilute the reaction mixture with water and add diethyl ether (2 mL), then stir vigorously for 1 hour.

-

Purify the aqueous layer by ion-exchange chromatography using DOWEX-50W to yield the final product, this compound.[7]

-

Applications in Drug Development and Research

This compound has emerged as a valuable molecule in several areas of biomedical research, primarily due to its ability to act as a mechanism-based inhibitor and a biological probe.

Suicide Substrate for Alanine Racemase

Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the bacterial cell wall.[8] This enzyme is absent in humans, making it an attractive target for the development of novel antibiotics. This compound acts as a "suicide substrate" for alanine racemase.[9]

The proposed mechanism involves the enzyme-catalyzed elimination of a fluoride ion, leading to the formation of a highly reactive intermediate that covalently binds to the pyridoxal-5'-phosphate (PLP) cofactor in the active site, thereby irreversibly inactivating the enzyme.

References

- 1. 3,3,3-Trifluoro- DL -alanine 98 17463-43-3 [sigmaaldrich.com]

- 2. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,3,3-Trifluoroalanine

CAS Number: 17463-43-3

This technical guide provides an in-depth overview of 3,3,3-Trifluoroalanine, a critical fluorinated amino acid for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and visualizes key biological pathways and experimental workflows.

Physicochemical and Spectroscopic Data

This compound, in its racemic form (DL-), is a white crystalline powder.[1][2] Its key physicochemical and spectroscopic properties are summarized below for easy reference.

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 17463-43-3 | [1][3] |

| Molecular Formula | C3H4F3NO2 | [4] |

| Molecular Weight | 143.06 g/mol | [1] |

| InChI | 1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | [1] |

| InChIKey | HMJQKIDUCWWIBW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(C(=O)O)(C(F)(F)F)N | [3] |

| Physical Properties | ||

| Melting Point | 231-234 °C (decomposes) | [1][2] |

| Appearance | White powder | [2] |

| Storage Temperature | 2-8°C | [1][2] |

| Spectroscopic Data (for (R)-enantiomer in D2O) | ||

| 1H-NMR (D2O) | δ 4.32 (1H, q, J = 9.0 Hz) | [5] |

| 13C-NMR (D2O) | δ 164.69, 122.11 (q, J = 280 Hz), 54.89 (q, J = 30 Hz) | [5] |

| 19F-NMR (D2O) | δ -69.1 (d, J = 9.0 Hz) | [5] |

Core Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in pharmaceutical and biochemical research. The strong carbon-fluorine bonds enhance metabolic stability, and the group's electron-withdrawing nature can modify the binding affinity of molecules to their biological targets.

Key applications include:

-

Enzyme Inhibition: It serves as a suicide substrate for pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase, which is essential for bacterial cell wall synthesis.[6][7] This makes it a target for the development of novel antimicrobial agents.

-

Peptide and Protein Synthesis: Incorporation of this compound into peptides can alter their conformation and biological activity, offering a strategy for creating peptidomimetics with enhanced properties.[5]

-

PET Imaging: The radiolabeled form, [18F]3,3,3-Trifluoro-d-alanine (d-[18F]-CF3-ala), is utilized as a tracer in Positron Emission Tomography (PET) for imaging bacterial infections by targeting peptidoglycan synthesis.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Stereoselective Synthesis of (R)-(+)-3,3,3-Trifluoroalanine

This protocol describes a facile and stereoselective enantiodivergent synthesis of non-racemic this compound.[5]

Materials:

-

(R)-enantiomer of iminophosphorane

-

9-BBN (9-Borabicyclo[3.3.1]nonane)

-

Concentrated HCl

-

Diethyl ether

-

DOWEX-50W ion-exchange resin

-

7.5% aqueous ammonia

Procedure:

-

The synthesis begins with the preparation of the sulfinimine (S)-3, using 1.13 mmol of the (R)-enantiomer of iminophosphorane.

-

Following the formation of the sulfinimine, 1.24 mmol of 9-BBN is added, and the reaction mixture is stirred under a nitrogen atmosphere at 0°C for approximately 2 hours.

-

The solvent is then evaporated under vacuum.

-

The crude product is redissolved in 5 mL of concentrated HCl and stirred overnight at reflux.[5]

-

The reaction mixture is diluted with water, and 2 mL of diethyl ether is added. The mixture is then stirred vigorously for 1 hour.

-

Purification is achieved by ion-exchange chromatography using DOWEX-50W resin.

-

Elution with 7.5% aqueous ammonia yields the free (R)-3,3,3-trifluoroalanine.[5]

Radiosynthesis of d-[18F]-CF3-ala for PET Imaging

This protocol outlines the preparation of the d-[18F]-CF3-ala tracer for bacterial infection imaging.[8][10]

Materials:

-

-CF2Br precursor (a glycine-derived Schiff-base alkylated with CF2Br2)

-

K222/K[18F]

-

Trifluoroacetic acid (TFA)

-

Semi-preparative HPLC

-

Chiral semi-preparative HPLC column

Procedure:

-

The -CF2Br precursor is reacted with K222/K[18F] at 60°C for 15 minutes to synthesize the intermediate.

-

This intermediate is then purified using semi-preparative HPLC.

-

The purified intermediate undergoes deprotection with TFA at 100°C to yield the racemic [18F]-CF3-alanine product.

-

The racemic mixture is injected onto a chiral semi-preparative HPLC column to isolate the d-[18F]-CF3-ala enantiomer.[8][10]

In Vitro Bacterial Uptake of d-[18F]-CF3-ala

This experiment assesses the accumulation of the radiotracer in various bacterial pathogens.[8]

Materials:

-

Cultures of Gram-positive and Gram-negative bacteria (e.g., E. coli, Acinetobacter baumannii)

-

d-[18F]-CF3-ala tracer

-

Phosphate-buffered saline (PBS)

-

Automated gamma-counter

Procedure:

-

Bacterial cultures are incubated with the d-[18F]-CF3-ala tracer.

-

After incubation, the bacterial cells are separated from the supernatant.

-

The cells are washed with PBS to remove any unincorporated tracer.

-

Heat-killed bacterial samples are used as a control.

-

The retained radiotracer within the bacterial samples is quantified using an automated gamma-counter.[8]

-

For blocking experiments, non-radioactive d-alanine is added along with the radiotracer to demonstrate competitive uptake.[8]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

References

- 1. 3,3,3-トリフルオロ-DL-アラニン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,3,3-Trifluoro-DL-alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

The Fluorine Touch: A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative approach in medicinal chemistry, chemical biology, and materials science. The unique physicochemical properties conferred by fluorine—including high electronegativity, steric mimicry of hydrogen, and the ability to form strong carbon-fluorine bonds—have enabled the development of novel peptides and proteins with enhanced stability, modified conformational preferences, and unique biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated amino acids, detailed experimental protocols for their synthesis, a compilation of their key physicochemical properties, and an exploration of their impact on cellular signaling pathways.

A Historical Journey: The Dawn of a New Class of Amino Acids

The story of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. While early work in the 19th and early 20th centuries laid the groundwork for the synthesis of simple fluorinated organic molecules, it was not until the mid-20th century that the first fluorinated amino acids were synthesized and their unique properties began to be explored. A significant milestone in this journey was the discovery of the naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, produced by Streptomyces cattleya, which demonstrated that nature itself had harnessed the power of fluorine.[1][2]

The development of the first fluoride-containing drug, fludrocortisone, in the 1950s, provided compelling evidence for the benefits of fluorination in modulating biological activity.[3] This spurred further research into the synthesis of a wider array of fluorinated amino acids. Early synthetic methods were often harsh and lacked stereocontrol. However, the development of modern fluorination reagents and catalytic methods has led to a rapid expansion in the variety and complexity of accessible fluorinated amino acids.[4] The timeline below highlights some of the key milestones in this field.

Timeline of Key Developments:

-

1950s: The success of fluorinated steroids like fludrocortisone fuels interest in organofluorine chemistry for medicinal applications.[3]

-

1986: The discovery of the first and only known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, from Streptomyces cattleya.[1][2]

-

Late 20th Century: Development of more sophisticated synthetic methods, including electrophilic and nucleophilic fluorination techniques, allowing for the synthesis of a broader range of fluorinated amino acids with better stereocontrol.

-

2000s-Present: The field experiences rapid growth with the advent of advanced catalytic methods, including transition-metal catalysis and organocatalysis, for the asymmetric synthesis of complex fluorinated amino acids.[4] The use of fluorinated amino acids in peptide and protein engineering, as well as for in vivo imaging and as probes for studying biological processes, becomes widespread.[5][]

Synthesis of Fluorinated Amino Acids: A Practical Guide

The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the introduction of fluorine into an existing amino acid scaffold, or the construction of the amino acid from a fluorinated building block.[3] The choice of method depends on the desired position of the fluorine atom(s), the required stereochemistry, and the scale of the synthesis.

General Synthetic Strategies

A general workflow for the synthesis of fluorinated amino acids often involves a key fluorination step, followed by the elaboration of the amino acid functionality.

Caption: A generalized workflow for the chemical synthesis of fluorinated amino acids.

Detailed Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide incorporating 4-fluorophenylalanine using Fmoc chemistry.[5][7][8]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF (v/v)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

-

Solvents for purification (e.g., water, acetonitrile)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[8]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[5][7]

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.[8]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For hindered amino acids like 4-fluorophenylalanine, a longer reaction time may be necessary.[8]

-

Wash the resin with DMF.

-

-

Repeat for Subsequent Amino Acids: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Precipitation and Washing: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.[7][8]

-

Purification: Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide.

Quantitative Data: The Physicochemical Impact of Fluorination

The introduction of fluorine can significantly alter the physicochemical properties of amino acids. These changes, in turn, influence the structure, stability, and function of peptides and proteins into which they are incorporated. The following tables summarize key quantitative data for several fluorinated amino acids in comparison to their non-fluorinated counterparts.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids

| Amino Acid | Molecular Weight ( g/mol ) | pKa (-COOH) | pKa (-NH3+) | Hydrophobicity Index | C-F Bond Length (Å) |

| Phenylalanine | 165.19 | 1.83 | 9.13 | 100 | N/A |

| 4-Fluorophenylalanine | 183.18 | ~1.8 | ~9.1 | Increased | ~1.35 |

| Leucine | 131.17 | 2.36 | 9.60 | 97 | N/A |

| 5,5,5-Trifluoroleucine | 185.15 | ~2.2 | ~9.5 | Increased | ~1.34 |

| Proline | 115.13 | 1.99 | 10.60 | -46 | N/A |

| 4-Fluoroproline (trans) | 133.12 | ~1.9 | ~10.5 | Altered | ~1.38 |

Note: Exact values for pKa and hydrophobicity can vary depending on the experimental method and conditions. Increased/Altered indicates a general trend observed upon fluorination.

Biological Implications: Fluorinated Amino Acids in Signaling Pathways

Fluorinated amino acids are not merely passive structural components; they can actively influence and probe cellular signaling pathways. Their altered electronic and conformational properties can lead to changes in protein-protein interactions, enzyme inhibition, and metabolic stability, thereby affecting downstream signaling events.

Modulation of Apoptosis through Caspase Activation

Fluoride ions have been shown to induce apoptosis in various cell types, often through the activation of the caspase cascade.[9][10] While the direct role of a fluorinated amino acid in this process is an area of active research, it is plausible that peptides or proteins containing fluorinated amino acids could modulate the apoptotic pathway. For instance, a fluorinated amino acid could alter the conformation of a protein, making it more or less susceptible to cleavage by caspases, or it could influence the binding of regulatory proteins in the apoptotic pathway.

Caption: A potential mechanism by which fluorinated biomolecules may influence caspase-dependent apoptosis.

Probing Protein-Ligand Interactions in Kinase Signaling

Fluorinated amino acids, particularly those with aromatic side chains, serve as excellent probes for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus is highly sensitive to its local environment, making it a powerful tool to study protein conformation and ligand binding. This has been particularly useful in studying protein kinases, a major class of drug targets. By incorporating a fluorinated amino acid near the active site of a kinase, researchers can monitor the binding of inhibitors and allosteric modulators in real-time.[11]

Caption: Using fluorinated amino acids as ¹⁹F NMR probes to study kinase-inhibitor binding.

Conclusion and Future Outlook

The field of fluorinated amino acids has matured from a niche area of synthetic chemistry to a cornerstone of modern drug discovery and protein engineering. The ability to precisely tailor the properties of amino acids through fluorination has provided researchers with an unparalleled toolkit to enhance the stability, modulate the conformation, and probe the function of peptides and proteins.

Future research will likely focus on the development of novel and more efficient synthetic methodologies to access an even greater diversity of fluorinated amino acids. Furthermore, a deeper understanding of the intricate effects of fluorination on complex biological systems, including signaling pathways and metabolic networks, will open up new avenues for the design of next-generation therapeutics and advanced research tools. The "fluorine touch" will undoubtedly continue to be a powerful strategy for innovation at the interface of chemistry and biology.

References

- 1. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

3,3,3-Trifluoroalanine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine is a fluorinated amino acid analog of alanine that is utilized in pharmaceutical and agrochemical research and development. Its unique trifluoromethyl group imparts distinct properties that are of interest in designing novel bioactive molecules. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data and general best practices for handling fluorinated compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Statements:

GHS Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets and should be followed diligently. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, and wearing appropriate personal protective equipment.[1][2]

Toxicological Data

Table 1: Summary of Toxicological Information

| Toxicological Endpoint | Classification/Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[1][2] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols for Hazard Assessment

Specific experimental protocols for the toxicity testing of this compound are not publicly available. However, standardized and validated methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the skin and eye irritation potential of chemical substances. These modern in vitro methods are designed to reduce or replace the use of animal testing.

General Methodology for In Vitro Skin Irritation Testing (Based on OECD Test Guideline 439):

This test method utilizes reconstructed human epidermis (RhE) models, such as EpiDerm™ or EpiOcular™, which mimic the biochemical and physiological properties of the upper layers of human skin.

-

Tissue Culture: Three-dimensional human epidermis models are cultured to form a stratified, differentiated epidermis.

-

Chemical Application: A small amount of the test substance (e.g., this compound) is applied topically to the surface of the cultured epidermis.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by a colorimetric assay, typically using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reduction of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls. A viability of ≤ 50% typically classifies the substance as a skin irritant.

General Methodology for In Vitro Eye Irritation Testing (Based on OECD Test Guideline 492):

Similar to skin irritation testing, this method uses reconstructed human cornea-like epithelium (RhCE) models.

-

Tissue Culture: Three-dimensional human cornea-like epithelium models are prepared.

-

Chemical Application: The test substance is applied to the epithelial surface.

-

Incubation and Rinsing: The tissues are exposed to the chemical for a specified time, followed by rinsing.

-

Viability Assessment: The viability of the corneal cells is measured using the MTT assay.

-

Classification: The chemical is classified based on the reduction in tissue viability. A viability of ≤ 60% is typically used as the cutoff to identify chemicals that should be classified for eye irritation or serious eye damage.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safe handling procedures is crucial when working with this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is required when handling the solid compound to minimize the risk of inhaling dust particles.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory. A face shield may be necessary for procedures with a high risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is advisable to inspect gloves for any signs of degradation or perforation before use. For prolonged or direct contact, double-gloving may be appropriate.

-

Body Protection: A laboratory coat must be worn at all times.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is required.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Caption: First aid measures for exposure to this compound.

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of this compound and to prevent environmental contamination.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Waste should be handled as hazardous chemical waste.

-

Do not dispose of down the drain or in the regular trash.

-

Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Caption: Hierarchy of controls for managing risks associated with this compound.

Conclusion

This compound is a valuable compound in research and development, but it must be handled with care due to its irritant properties. By understanding the hazards, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can work safely with this substance. Always refer to the most current Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

Navigating the Properties of 3,3,3-Trifluoroalanine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine, a fluorinated analog of the natural amino acid alanine, is a compound of increasing interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and outlines experimental protocols for their determination.

Core Concepts: Factors Influencing Solubility and Stability

The solubility of amino acids is a complex interplay of various factors, including the physicochemical properties of the solute and the solvent, temperature, and pH. The presence of both a carboxylic acid and an amino group in this compound means it exists as a zwitterion at its isoelectric point, influencing its interaction with polar and non-polar solvents. The highly electronegative fluorine atoms in the trifluoromethyl group introduce a strong inductive effect, which can impact the pKa values of the ionizable groups and the overall polarity of the molecule.

Stability is another critical parameter, referring to the chemical integrity of the compound over time under different conditions. For this compound, potential degradation pathways could involve decarboxylation, deamination, or reactions involving the trifluoromethyl group, particularly under harsh pH or high-temperature conditions.

Solubility Profile of this compound

Despite its growing importance, specific quantitative solubility data for this compound in a range of common laboratory solvents remains limited in publicly available literature. General principles of amino acid solubility suggest that it would exhibit some solubility in polar protic solvents like water, ethanol, and methanol due to hydrogen bonding opportunities with its carboxyl and amino groups. Its solubility in polar aprotic solvents such as DMSO and DMF, and less polar solvents like acetone, is expected to be lower.

To provide a practical reference, the following table summarizes the anticipated solubility behavior based on general chemical principles. It is crucial to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.

| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Soluble | Forms hydrogen bonds with the amino and carboxyl groups. |

| Methanol | Polar Protic | Moderately Soluble | Capable of hydrogen bonding, but lower polarity than water. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, with slightly lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble to Soluble | Good solvent for many organic compounds, can interact with the zwitterionic form. |

| Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | Similar to DMSO, a versatile polar aprotic solvent. |

| Acetone | Polar Aprotic | Sparingly Soluble | Lower polarity compared to other listed solvents. |

Stability of this compound

Available research indicates that D-3,3,3-trifluoroalanine exhibits good stability in aqueous solutions such as phosphate-buffered saline (PBS) and in biological matrices like human and mouse serum under physiological conditions (37°C). This suggests a reasonable shelf-life for stock solutions prepared in these media for in vitro and in vivo studies.

Experimental Protocols

To address the gap in quantitative data, the following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination

This protocol outlines the equilibrium solubility measurement method.

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (water, ethanol, methanol, DMSO, DMF, acetone).

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

Protocol 2: Stability Assessment

This protocol describes a method to evaluate the stability of this compound in solution over time.

Caption: Workflow for Stability Assessment of this compound.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in each of the test solvents at a known concentration.

-

Storage Conditions: Aliquot the solutions into separate sealed vials and store them under various conditions, such as different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C to accelerate potential degradation) and in the dark to prevent photodegradation.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each condition.

-

Quantification and Degradation Product Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC. This method should be capable of separating the intact this compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. The rate of degradation can be determined from the slope of the line. The appearance of new peaks in the chromatogram would indicate the formation of degradation products, which could be further characterized by techniques like LC-MS.

Conclusion

While this compound holds significant promise in various scientific disciplines, a comprehensive, publicly available dataset on its solubility and stability in common laboratory solvents is currently lacking. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers, enabling them to make informed decisions about solvent selection and handling of this important compound. The execution of the outlined experimental procedures will be instrumental in generating the much-needed quantitative data to facilitate the wider application of this compound in research and development.

Spectroscopic Profile of 3,3,3-Trifluoroalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoroalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides and other bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and application in complex biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. The following tables summarize the reported ¹H, ¹³C, and ¹⁹F NMR data.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for (R)-3,3,3-Trifluoroalanine in D₂O [1]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | 4.32 | Quartet (q) | 9.0 | α-CH |

| ¹³C | 164.69 | Singlet (s) | - | C=O (Carboxyl) |

| 122.11 | Quartet (q) | 280 | CF₃ | |

| 54.89 | Quartet (q) | 30 | α-CH | |

| ¹⁹F | -69.1 | Doublet (d) | 9.0 | CF₃ |

Experimental Protocol for NMR Spectroscopy

The following is a detailed protocol for acquiring high-resolution NMR spectra of this compound.

1.1.1. Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

-

Transfer to NMR Tube: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

1.1.2. Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 200-250 ppm, centered around 100 ppm.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A wider spectral width may be necessary depending on the instrument and reference compound. The chemical shift should be referenced to an external standard such as CFCl₃.

-

1.1.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. As an amino acid, its IR spectrum is expected to show characteristic absorption bands for the amino group (N-H), the carboxyl group (C=O and O-H), and the trifluoromethyl group (C-F).

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | N-H stretch | Amino group (as -NH₃⁺) |

| 3000-2500 | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600 | N-H bend | Amino group (as -NH₃⁺) |

| 1300-1100 | C-F stretch | Trifluoromethyl group |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The solid-state IR spectrum of this compound can be readily obtained using the KBr pellet method.

2.1.1. Sample Preparation

-

Grinding: Thoroughly grind 1-2 mg of this compound in a clean agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region.

-

Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

2.1.2. Data Acquisition

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The nominal mass of this compound (C₃H₄F₃NO₂) is 143.02 g/mol .

Table 3: Expected Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 143 | [M]⁺˙ (Molecular Ion) |

| 98 | [M - COOH]⁺ |

| 74 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a suitable method for the analysis of this compound.

3.1.1. Sample Preparation

-

Dissolution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

-

Dilution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.1.2. LC-MS Parameters

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of small polar molecules like amino acids.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid such as formic acid (0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is generally preferred for amino acids.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 200.

-

Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry can be performed by selecting the molecular ion (m/z 143) as the precursor ion and applying collision-induced dissociation (CID).

-

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a compound like this compound and a conceptual representation of its potential role in modifying a signaling pathway.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Conceptual Signaling Pathway Modification.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 3,3,3-Trifluoroalanine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their physicochemical and biological properties. 3,3,3-Trifluoroalanine (TFA), a fluorinated analog of alanine, has garnered significant interest in peptide and protein engineering. The trifluoromethyl group, with its high electronegativity and steric bulk, can profoundly influence peptide conformation, stability, and interactions with biological targets. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides, their purification, and characterization.

Fluorination can enhance the pharmacological profiles of drug candidates.[1] The introduction of fluorinated non-canonical amino acids into peptides expands their chemical diversity and can improve properties such as metabolic stability, cell permeability, and target interactions.[1] Specifically, replacing methyl groups with trifluoromethyl groups in peptides has been shown to significantly enhance transmembrane properties.[2] The incorporation of TFA can lead to increased chemical and thermal stability, as well as enhanced hydrophobicity.[3]

Applications in Peptide Science

The unique properties imparted by TFA make it a valuable tool for:

-